molecular formula C10H14BrNO B2802802 [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride CAS No. 915920-60-4

[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride

Katalognummer: B2802802
CAS-Nummer: 915920-60-4
Molekulargewicht: 244.132
InChI-Schlüssel: BAOBUDYZENCVBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is a halogenated ethylamine derivative characterized by a bromine atom at the meta position of the phenoxy ring. The compound consists of an ethylamine backbone linked to a 3-bromophenoxy group, with the amine group quaternized as a hydrochloride salt. This structural configuration enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name

2-(3-bromophenoxy)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBUDYZENCVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenoxyethylamine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specialized equipment and controlled environments to maintain the desired reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Condensation Reactions: It can also undergo condensation reactions with various carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenoxyethylamines can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction typically yields amine derivatives with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Intermediate in Synthesis: [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

Medicine:

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: The compound finds applications in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethylamine moiety play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Key Features
[2-(3-Bromophenoxy)ethyl]ethylamine HCl C₁₀H₁₃BrClNO ~277.6 (calculated) Not explicitly listed* 3-bromo, phenoxy Meta-bromo substitution; ethoxyethylamine backbone
[2-(3-Chlorophenoxy)ethyl]ethylamine HCl C₁₀H₁₃Cl₂NO 236.14 915923-34-1 3-chloro, phenoxy Chlorine substitution reduces lipophilicity compared to bromo analogs
[2-(4-Bromophenoxy)ethyl]ethylamine HCl C₁₀H₁₃BrClNO ~277.6 (calculated) 1052525-13-9 4-bromo, phenoxy Para-bromo substitution; positional isomer with potential activity shifts
2-(3-Bromophenyl)ethanamine HCl C₈H₁₁BrClN 236.53 215797-57-2 3-bromo, phenyl Lacks ethoxy linkage; shorter chain may alter bioavailability
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl C₈H₈BrF₃N·HCl 296.51 2172274-44-9 3-bromo, trifluoroethyl Fluorination enhances metabolic stability and electron-withdrawing effects

Notes on Comparisons:

Positional Isomerism: Para-substituted bromo compounds (e.g., [2-(4-bromophenoxy)ethyl]ethylamine HCl) may exhibit distinct electronic and steric interactions compared to meta-substituted derivatives, influencing target selectivity .

Backbone Modifications: Ethoxyethylamine vs. Ethylamine: The ethoxy linkage in [2-(3-Bromophenoxy)ethyl]ethylamine HCl introduces flexibility and oxygen-mediated hydrogen bonding, which could affect solubility and intermolecular interactions . Trifluoroethyl Substitution: Fluorinated analogs (e.g., ) demonstrate improved metabolic stability due to the strong C-F bond, a feature absent in non-fluorinated counterparts .

Pharmacological Implications: Chloro-substituted derivatives (e.g., [2-(3-Chlorophenoxy)ethyl]ethylamine HCl) are often used as intermediates in drug synthesis, while bromo analogs may serve as heavier halogens for radiolabeling or covalent binding studies . The absence of an ethoxy group in 2-(3-Bromophenyl)ethanamine HCl () simplifies the structure but may reduce its ability to interact with hydrophobic binding pockets .

Biologische Aktivität

[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, with the molecular formula C10H15BrClNO, is a compound of significant interest in both chemical and biological research. Its unique structural properties, particularly the presence of a bromine atom on the phenyl ring, contribute to its potential applications in drug development and biochemical studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The synthesis of this compound typically involves:

  • Bromination : Introducing a bromine atom to phenoxyethylamine.
  • Alkylation : Reacting the brominated intermediate with ethylamine.
  • Hydrochloride Formation : Converting the free base to its hydrochloride salt using hydrochloric acid.

This compound serves as an intermediate in synthesizing more complex organic molecules and has been explored for its catalytic properties in various chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine substitution at the third position enhances its electronic properties, potentially influencing its binding affinity to receptors or enzymes involved in various biochemical pathways. Current research is focused on elucidating these mechanisms further, particularly regarding its role in modulating neurotransmitter systems and cellular signaling pathways .

1. Pharmacological Potential

Research indicates that this compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors. Preliminary studies suggest that it could act as a lead compound in drug development aimed at conditions such as depression or anxiety disorders .

2. Cytotoxicity Studies

A study evaluating the cytotoxic effects of ethylamine derivatives, including this compound, found that certain concentrations could induce cytotoxicity in human intestinal epithelial cell lines. This highlights the importance of understanding dosage and exposure levels for safety assessments in pharmaceutical applications .

Case Study 1: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of phenoxyethylamines demonstrated that derivatives like this compound could modulate serotonin receptor activity. This modulation may contribute to anxiolytic effects observed in animal models, suggesting a pathway for therapeutic application in anxiety disorders.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of ethylamine derivatives revealed that this compound exhibited varying degrees of toxicity depending on concentration and exposure duration. These findings are critical for establishing safety profiles for potential therapeutic use .

Comparative Analysis

CompoundStructureBiological Activity
[2-(3-Bromophenoxy)ethyl]ethylamine HClStructurePotential neuropharmacological effects
[2-(4-Bromophenoxy)ethyl]ethylamine HClSimilar with bromine at position 4Antimicrobial properties
[2-(3-Chlorophenoxy)ethyl]ethylamine HClChlorine substituted analogVaries; less studied than brominated

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : React 3-bromophenol with ethylene oxide under alkaline conditions to form 2-(3-bromophenoxy)ethanol.
  • Step 2 : Perform amination via reductive amination using sodium triacetoxyborohydride (STAB) or catalytic hydrogenation with ammonia.
  • Step 3 : Treat the free amine with hydrochloric acid to form the hydrochloride salt.
  • Optimization : Adjust reaction temperature (e.g., 0–25°C for STAB) and solvent polarity (e.g., dichloromethane vs. methanol) to improve yields .
    • Data : Typical yields range from 60–85%, with purity >95% confirmed by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure via 1^1H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, ethylamine protons at δ 2.8–3.1 ppm).
  • Mass Spectrometry : Validate molecular weight (theoretical: 294.6 g/mol) using ESI-MS.
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm.
    • Validation : Cross-reference spectral data with PubChem or CAS entries .

Advanced Research Questions

Q. How does the bromine substituent influence the compound's receptor binding affinity compared to chloro or fluoro analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-chloro or 3-fluoro derivatives) and compare binding affinities via radioligand assays (e.g., KiK_i values for serotonin receptors).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to evaluate halogen interactions with hydrophobic receptor pockets.
    • Data : Bromine’s larger atomic radius enhances van der Waals interactions, increasing affinity by 20–40% compared to chlorine .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC50_{50} values)?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify outliers.
  • Proteomic Profiling : Use high-throughput screening to assess off-target effects.
    • Example : Discrepancies in enzyme inhibition may arise from assay buffer composition (e.g., divalent cations) .

Q. How can in vivo pharmacokinetics (PK) of this compound be optimized for CNS penetration?

  • Methodology :

  • LogP Measurement : Determine partition coefficient via shake-flask method (target: 1–3 for blood-brain barrier penetration).
  • Pro-drug Design : Modify the ethylamine group to enhance lipophilicity, then hydrolyze in vivo.
  • Microdialysis : Monitor brain interstitial fluid concentrations in rodent models.
    • Data : Baseline logP = 2.1; methyl ester pro-drugs increase brain uptake by 3-fold .

Methodological Considerations Table

Parameter Baseline Value Optimized Value Technique Reference
Synthetic Yield60%85%Reductive Amination
Purity90%99%Prep-HPLC
Receptor Binding (KiK_i)150 nM90 nMRadioligand Assay
LogP2.12.8 (pro-drug)Shake-Flask Method

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.